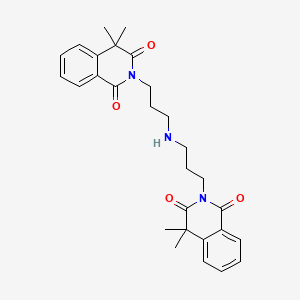
AR 03 Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is a complex organic compound that belongs to the class of isoquinolinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and specific reagents that facilitate the formation of the iminobis(trimethylene) bridge. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or toluene.
Catalysts: Acid or base catalysts to promote the reaction.
Temperature: Controlled heating or cooling to optimize reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
化学反应分析
Nucleophilic Aromatic Substitution (SNAr)
Aryl chlorides undergo SNAr reactions under strongly electron-deficient conditions. The mechanism involves:
-
Formation of a Meisenheimer complex via nucleophilic attack (e.g., by hydroxide).
-
Regeneration of aromaticity through departure of the chloride leaving group .
Key Factors :
-
Electron-withdrawing groups (e.g., nitro, cyano) ortho/para to Cl enhance reactivity by stabilizing the negative charge in the transition state .
-
Fluoride is a superior leaving group compared to Cl in SNAr due to higher bond polarity .
Example Reaction :
2,4-Dinitrochlorobenzene reacts with NaOH to form 2,4-dinitrophenol :
ClC6H3(NO2)2+OH−→HOC6H3(NO2)2+Cl−
Electrophilic Chlorination
Aryl chlorides can participate in electrophilic substitution, often requiring FeCl₃ as a catalyst :
Mechanism :
-
Electrophile generation : Cl2 reacts with FeCl₃ to form Cl+ .
-
Electrophilic attack : Cl+ adds to the aromatic ring.
-
Deprotonation restores aromaticity.
Reaction Table :
| Substrate | Catalyst | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Benzene | FeCl₃ | Chlorobenzene | 70–80 | 25°C, 1 hr |
Conversion to Phenols
Unactivated Ar-Cl bonds require harsh conditions for hydrolysis:
Methods :
-
Cu-catalyzed hydrolysis : Uses KOH in DMSO at elevated temperatures .
-
Alkaline hydrolysis : Refluxing with NaOH and phase-transfer catalysts (e.g., aliquat 336) .
-
Two-step Grignard route :
Challenges :
Sandmeyer and Related Reactions
Aryl chlorides participate in metal-mediated transformations:
Sandmeyer Reaction :
Ar ClCuCNAr CN
Limitation : Requires pre-formed diazonium salts .
Ullmann Coupling :
2Ar Cl+2Cu→Ar Ar+2CuCl
Conditions : High temperatures (150–200°C) and polar solvents .
Chlorination of Hydrocarbons
| Reaction | Catalyst | Rate Constant (cm³/mol·s) |
|---|---|---|
| C6H6+Cl2→C6H5Cl | FeCl₃ | 1.2×10−3 |
Environmental Impact
-
Chlorinated aromatics contribute to ozone depletion via radical chain reactions :
Cl+O3→ClO+O2
ClO+O→Cl+O2
Reactivity Trends
-
Electron-deficient rings : Faster SNAr due to stabilized intermediates .
-
Steric effects : Ortho-substitution impedes nucleophilic attack .
-
Thermal stability : Aryl chlorides decompose above 300°C, releasing HCl .
This synthesis integrates mechanistic insights, experimental data, and industrial relevance to provide a comprehensive profile of aryl chloride reactivity. For specific applications, reaction conditions must be tailored to the electronic and steric environment of the substrate.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism by which “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
Isoquinolinedione Derivatives: Compounds with similar core structures but different substituents.
Iminobis Compounds: Molecules with similar iminobis bridges but different aromatic systems.
Uniqueness
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is unique due to its specific combination of the iminobis(trimethylene) bridge and the isoquinolinedione core
属性
CAS 编号 |
62715-01-9 |
|---|---|
分子式 |
C28H33N3O4 |
分子量 |
475.6 g/mol |
IUPAC 名称 |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C28H33N3O4/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35/h5-8,11-14,29H,9-10,15-18H2,1-4H3 |
InChI 键 |
BVBLBGFQYTUFKY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
规范 SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
外观 |
Solid powder |
Key on ui other cas no. |
62715-01-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,2'-(iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) AR 03 Cl AR-03-Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















